4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(azetidin-1-yl)-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-4-15(5-1)10-8-11(14-9-13-10)16-6-2-12-3-7-16/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDMAIDAQZTORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC(=NC=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn activates cannabinoid receptors CB1 and CB2, leading to various physiological effects. The nature of these interactions involves competitive inhibition, where this compound competes with the natural substrate of MAGL, thereby preventing its degradation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the elevation of 2-AG levels due to MAGL inhibition leads to the activation of CB1 and CB2 receptors, which are involved in regulating mood, appetite, pain, and inflammation. Additionally, this compound has been observed to increase norepinephrine levels in the cortex, further influencing cellular processes related to neurotransmission.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a competitive inhibitor of MAGL, this compound binds to the active site of the enzyme, preventing the degradation of 2-AG. The elevated levels of 2-AG then activate CB1 and CB2 receptors, leading to downstream effects on gene expression and cellular signaling pathways. This mechanism highlights the compound’s potential therapeutic applications in treating conditions related to mood, pain, and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for sustained inhibition of MAGL and prolonged elevation of 2-AG levels
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide significant enzyme occupancy and therapeutic effects without causing synaptic depression or other adverse effects. For example, a dose of 3 mg/kg in rodent models resulted in approximately 80% enzyme occupancy, increased 2-AG and norepinephrine levels, and produced antinociceptive effects without synaptic depression. Higher doses, such as 30 mg/kg, induced hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power. These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the endocannabinoid system. By inhibiting MAGL, this compound prevents the degradation of 2-AG, leading to its accumulation and subsequent activation of CB1 and CB2 receptors. The metabolic pathways involving this compound also include interactions with enzymes and cofactors that regulate the levels of other metabolites, such as arachidonic acid and glycerol. These interactions can influence metabolic flux and the overall balance of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported across cell membranes and distributed to various cellular compartments where it exerts its effects. The interactions with transporters and binding proteins play a crucial role in its localization and accumulation within specific tissues. Understanding the transport and distribution mechanisms of this compound is vital for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is closely related to its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and receptors. The presence of targeting signals or post-translational modifications may influence its localization and activity. For instance, the binding of this compound to MAGL occurs within the cytoplasm, where it inhibits the enzyme and modulates the levels of 2-AG. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Biological Activity
The compound 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine is a member of the pyrimidine family, which has garnered interest due to its potential biological activities. This article focuses on the compound's biological activity, exploring its mechanisms of action, structure-activity relationships (SAR), and therapeutic potentials.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an azetidine and piperazine moiety. The presence of these heterocycles is significant as they influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation .
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For example, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines. A notable case study showed a related compound with an IC50 value of 18 µM against human breast cancer cells, indicating moderate efficacy .
Antimicrobial Activity
Pyrimidine derivatives are also investigated for their antimicrobial properties. Research has highlighted that certain piperazine-linked pyrimidines possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell functions or inhibition of vital enzymes .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Studies reveal that modifications to the azetidine and piperazine substituents can significantly affect potency. For instance, altering substituents on the piperazine ring has been shown to enhance binding affinity and selectivity for target proteins .
Case Studies and Research Findings
| Study | Compound | Target | IC50 Value | Biological Activity |
|---|---|---|---|---|
| Study 1 | 5e | PARP1 | 18 µM | Anticancer |
| Study 2 | 4-(Azetidin...) | Bacterial Enzymes | Varies | Antimicrobial |
| Study 3 | Related Pyrimidines | Various Cancer Lines | Varies | Antitumor |
Notable Research Findings
- Anticancer Efficacy : A compound structurally similar to this compound inhibited PARP1 activity, enhancing apoptosis in cancer cells .
- Antimicrobial Properties : Research indicates that certain piperazine-linked pyrimidines exhibit significant antibacterial activity against strains like E. coli and S. aureus .
Chemical Reactions Analysis
Oxidation Reactions
The azetidine and piperazine rings undergo oxidation under controlled conditions. For example:
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Hydrogen peroxide (H₂O₂) oxidizes the tertiary amines in azetidine/piperazine to form N-oxides (Table 1).
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Meta-chloroperbenzoic acid (mCPBA) selectively targets the piperazine nitrogen due to steric and electronic factors.
Table 1: Oxidation Reactions
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Azetidine N-oxidation | 30% H₂O₂, 60°C, 4 h | 4-(Azetidin-1-yl-oxide)-6-(piperazin-1-yl)pyrimidine | 72% | |
| Piperazine N-oxidation | mCPBA, CH₂Cl₂, RT, 12 h | 4-(Azetidin-1-yl)-6-(piperazin-1-yl-oxide)pyrimidine | 58% |
Alkylation Reactions
The secondary amines in piperazine and azetidine participate in alkylation:
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Methyl iodide (CH₃I) in dimethylformamide (DMF) at 80°C leads to N-methylation.
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Benzyl bromide (C₆H₅CH₂Br) forms quaternary ammonium salts under phase-transfer catalysis.
Table 2: Alkylation Reactions
| Substrate Site | Alkylating Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|---|
| Piperazine nitrogen | CH₃I | DMF, 80°C, 6 h | N-Methylpiperazine derivative | 85% | |
| Azetidine nitrogen | C₆H₅CH₂Br | K₂CO₃, TBAB, 60°C, 8 h | N-Benzylazetidine derivative | 67% |
Nucleophilic Aromatic Substitution
The pyrimidine ring undergoes nucleophilic substitution at the 2- and 4-positions:
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Thiophenol (C₆H₅SH) displaces chloride (if present) in the presence of NaH.
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Ammonia (NH₃) substitutes electron-withdrawing groups under high pressure.
Table 3: Substitution Reactions
| Position | Nucleophile | Conditions | Products | Yield | References |
|---|---|---|---|---|---|
| Pyrimidine C-2 | C₆H₅SH | NaH, DMSO, 100°C, 12 h | 2-Phenylthio derivative | 63% | |
| Pyrimidine C-4 | NH₃ | NH₃ (g), EtOH, 120°C, 24 h | 4-Amino derivative | 51% |
Condensation Reactions
The pyrimidine ring participates in condensation with carbonyl compounds:
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Acetylacetone forms fused pyrimidine derivatives via Knoevenagel-type reactions.
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Aromatic aldehydes generate Schiff base complexes.
Table 4: Condensation Reactions
| Reagent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acetylacetone | Piperidine, EtOH, reflux | Furo[3,2-d]pyrimidine analog | 78% | |
| 4-Fluorobenzaldehyde | AcOH, 80°C, 6 h | Schiff base-linked aryl derivative | 65% |
Coordination Chemistry
The nitrogen-rich structure acts as a ligand for transition metals:
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Palladium(II) chloride forms stable complexes for catalytic applications.
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Copper(II) sulfate generates coordination polymers with enhanced thermal stability.
Table 5: Metal Complexation
| Metal Salt | Conditions | Complex Structure | Applications | References |
|---|---|---|---|---|
| PdCl₂ | MeCN, RT, 2 h | [Pd(4-Azetidin-pyrimidine)Cl₂] | Suzuki-Miyaura coupling | |
| CuSO₄·5H₂O | H₂O, 60°C, 12 h | 2D coordination polymer | Gas storage |
Biological Activity-Related Modifications
Derivatives synthesized via these reactions show promise in medicinal chemistry:
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PARP1 inhibition : N-Oxide derivatives exhibit IC₅₀ values of 0.9–2.6 nM .
-
Anticancer activity : Schiff base derivatives demonstrate sub-μM cytotoxicity against HeLa cells .
Stability and Degradation
-
Thermal decomposition : Degrades above 250°C, forming CO₂ and NH₃.
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Photolysis : UV light (254 nm) cleaves the azetidine ring, yielding pyrimidinone byproducts.
This compound’s versatile reactivity enables applications in drug design, catalysis, and materials science. Further studies should explore enantioselective functionalization of the azetidine ring and large-scale synthetic protocols.
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
*Calculated based on molecular formula C₁₁H₁₆N₆.
Structural and Functional Analysis
Azetidine vs. Piperidine/Piperazine
- Azetidine (4-membered ring): Offers steric constraint and increased ring strain compared to piperazine or piperidine. This may reduce metabolic flexibility but enhance binding specificity to rigid enzyme pockets.
- Piperazine (6-membered diamine): Enhances solubility via hydrogen bonding and provides conformational flexibility for receptor interactions. Used in dopamine D3 ligands (e.g., ) and kinase inhibitors .
- Piperidine (6-membered amine): Lacks the diamine functionality of piperazine, reducing hydrogen-bonding capacity but improving lipophilicity for blood-brain barrier penetration .
Substituent Effects at Position 6
- Trifluoromethyl (): Introduces electron-withdrawing effects and metabolic stability. Commonly used in CNS drugs to enhance bioavailability .
- Phenoxy Groups (): Improve lipophilicity and π-π stacking interactions with aromatic residues in target proteins .
- Pyrazole (): Adds hydrogen-bonding sites and modulates solubility. Pyrazole-containing analogs are prevalent in kinase inhibitor design .
Pharmacological Relevance
- Dopamine Receptor Targeting : Piperazine-containing pyrimidines (e.g., ) show affinity for dopamine D3 receptors, suggesting the target compound may share CNS applications .
- Kinase Inhibition : Pyrimidine derivatives with heterocyclic substituents (e.g., pyrazole in ) are explored as kinase inhibitors due to their ATP-binding site mimicry .
Physicochemical Properties
- Solubility : Piperazine improves aqueous solubility, while azetidine may reduce it due to hydrophobicity.
- Metabolic Stability : Azetidine’s ring strain could increase susceptibility to oxidative metabolism compared to piperidine.
Preparation Methods
Starting Materials and Core Construction
- Pyrimidine cores are often synthesized or functionalized starting from orotic acid or dichloropyrimidine intermediates. For example, orotic acid can be converted to acyl chlorides, which then undergo substitution reactions to introduce amine substituents on the pyrimidine ring.
- Dichloropyrimidine derivatives (e.g., 4,6-dichloropyrimidine) serve as electrophilic substrates for nucleophilic aromatic substitution by amines such as piperazine and azetidine derivatives.
Hydrogenation and Salt Formation
- Palladium-catalyzed hydrogenation is employed to reduce benzyl protecting groups on azetidine or piperazine derivatives, facilitating the formation of free amines necessary for further substitution or final compound formation.
- Typical hydrogenation conditions include palladium hydroxide on carbon catalyst, hydrogen pressure around 40 psi, temperatures around 60°C, and reaction times ranging from 72 to over 100 hours with intermittent hydrogen replenishment.
- The resulting amines are often converted into hydrochloride salts by bubbling hydrogen chloride gas through ethanolic suspensions at low temperatures (0°C), followed by reflux and isolation of the salt by filtration.
Representative Synthetic Procedure (Adapted from Patent WO2000063168A1)
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of hydrochloride salt of benzylazetidinyl morpholine in methanol | Methanol solvent, room temp | Starting material preparation |
| 2 | Hydrogenation with palladium hydroxide on carbon | 40 psi H2, 60°C, 110 hours | Removal of benzyl protecting group |
| 3 | Similar hydrogenation of benzylazetidinyl piperidine hydrochloride | 40 psi H2, 60°C, 72 hours | To obtain free amine |
| 4 | Bubbling HCl gas through acetylated azetidinyl piperazine derivatives in ethanol | 0°C for 10 min, then reflux 12 hours | Formation of hydrochloride salt |
| 5 | Isolation of hydrochloride salt by filtration and washing | Methyl tert-butyl ether wash | Purification step |
This sequence exemplifies the preparation of azetidine-piperazine substituted pyrimidine derivatives, emphasizing hydrogenation and salt formation as critical steps.
Research Findings and Optimization
- Structure-activity relationship (SAR) studies on related pyrimidine derivatives highlight the importance of the azetidine and piperazine substituents for biological activity, which also influence synthetic route choices to optimize yields and purity.
- The use of regioselective substitutions on dichloropyrimidine allows selective introduction of azetidine and piperazine groups at desired positions (4- and 6-positions), critical for the synthesis of 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine.
- Multi-step syntheses have been shortened by using one-pot or direct substitution methods, improving efficiency without compromising compound quality.
- Hydrogenation parameters have been optimized to ensure complete deprotection of benzyl groups while minimizing side reactions.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Reagents & Conditions | Outcome |
|---|---|---|---|
| Pyrimidine core activation | Conversion of orotic acid to acyl chloride or use of dichloropyrimidine | Phosphorous oxychloride (POCl3), low temp (−78 to 0 °C) | Electrophilic pyrimidine intermediate |
| Piperazine substitution | Nucleophilic aromatic substitution | Piperazine, K2CO3, DMF or ethanol, reflux | Introduction of piperazinyl group at 6-position |
| Azetidine substitution | Nucleophilic substitution or coupling with azetidine derivatives | Azetidine hydrochloride or protected azetidine, base, solvent | Introduction of azetidinyl group at 4-position |
| Hydrogenation | Deprotection of benzyl groups | Pd(OH)2/C catalyst, H2 (40 psi), 60°C, 72–110 h | Free amine formation |
| Salt formation | Conversion to hydrochloride salt | HCl gas bubbling in ethanol, 0°C then reflux | Stable hydrochloride salt of final compound |
Q & A
Q. What are the optimal synthetic routes for 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by sequential functionalization. A common approach includes:
- Step 1: Condensation of azetidine with a halogenated pyrimidine precursor under nucleophilic substitution conditions (e.g., using DMF as a solvent at 80–100°C).
- Step 2: Introduction of the piperazine moiety via Buchwald-Hartwig coupling or microwave-assisted amination to ensure regioselectivity . Intermediates are characterized using HPLC for purity assessment and NMR (¹H/¹³C) to confirm substitution patterns. Mass spectrometry (MS) validates molecular weight .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks, distinguishing azetidine and piperazine substituents .
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula and isotopic patterns.
- Infrared Spectroscopy (IR): Detects functional groups (e.g., C-N stretches in azetidine/piperazine at ~1,100 cm⁻¹) .
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to improve the compound’s bioactivity?
- Substituent Variation: Systematically modify azetidine (e.g., alkylation) or piperazine (e.g., sulfonylation) to assess steric/electronic effects. For example, fluorination of the piperazine ring enhances metabolic stability .
- Bioisosteric Replacement: Replace azetidine with pyrrolidine to evaluate ring size impact on target binding .
- Activity Cliffs: Use dose-response curves in enzyme inhibition assays (e.g., acetylcholinesterase) to identify critical substituents. Data from analogs like 6-(4-fluorophenyl)piperazine derivatives suggest trifluoromethyl groups improve potency .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Assay Standardization: Control variables such as cell line passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .
- Orthogonal Validation: Confirm hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Meta-Analysis: Compare data from structurally related compounds (e.g., thieno[3,2-d]pyrimidines) to identify trends obscured by assay-specific noise .
Q. What computational methods predict binding modes with target enzymes?
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with active sites (e.g., PI3Kα’s ATP-binding pocket). Focus on hydrogen bonds between the piperazine nitrogen and catalytic lysine residues .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100-ns trajectories to assess conformational flexibility. Parameters like RMSD (root-mean-square deviation) indicate binding stability .
- Free Energy Perturbation (FEP): Quantify energy changes from substituent modifications to prioritize synthetic targets .
Q. How do structural modifications affect physicochemical properties and pharmacokinetics?
- LogP Optimization: Introduce polar groups (e.g., hydroxyl or morpholine) to reduce lipophilicity, improving aqueous solubility. For instance, replacing methyl with methoxy in azetidine increases solubility by 2.5-fold .
- Metabolic Stability: Piperazine N-methylation reduces CYP450-mediated oxidation, as shown in comparative microsomal stability assays (t₁/₂ increased from 15 to 45 minutes) .
- Permeability: Use Caco-2 cell monolayers to assess passive diffusion. Azetidine’s smaller ring size enhances permeability compared to bulkier analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
